molecular formula C18H16FN3O2 B7745475 MFCD03786407

MFCD03786407

Cat. No.: B7745475
M. Wt: 325.3 g/mol
InChI Key: ZFPCYCXFSYZDNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MFCD03786407 is a chemical compound identified by its MDL number. This article synthesizes insights from diverse sources to outline a framework for evaluating this compound relative to structurally or functionally similar compounds, leveraging physicochemical properties, synthesis routes, and biological activity metrics .

Properties

IUPAC Name

ethyl 6-fluoro-4-(pyridin-3-ylmethylamino)quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O2/c1-2-24-18(23)15-11-21-16-6-5-13(19)8-14(16)17(15)22-10-12-4-3-7-20-9-12/h3-9,11H,2,10H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFPCYCXFSYZDNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1NCC3=CN=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Industrial Production Methods: Industrial production of MFCD03786407 would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This process would require optimization of reaction conditions, purification techniques, and quality control measures to ensure consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: MFCD03786407 can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by specific reagents and conditions that promote the desired chemical transformations .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction pathway and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted compounds .

Scientific Research Applications

MFCD03786407 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent in various synthetic transformations. In biology, it may serve as a probe or tool for studying biological processes. In medicine, this compound has potential therapeutic applications, although further research is needed to fully understand its efficacy and safety. In industry, it can be used in the production of specialized materials and chemicals .

Mechanism of Action

The mechanism of action of MFCD03786407 involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved in the action of this compound are still under investigation .

Comparison with Similar Compounds

The comparison focuses on compounds with shared structural motifs, functional groups, or physicochemical profiles. Key parameters include molecular weight, solubility, partition coefficients (Log P), and synthetic accessibility.

Table 1: Physicochemical Properties of Selected Compounds
Parameter MFCD13195646 (C₆H₅BBrClO₂) MFCD00003330 (C₇H₅BrO₂) MFCD00039227 (C₁₀H₉F₃O)
Molecular Weight 235.27 g/mol 201.02 g/mol 202.17 g/mol
Log P (XLOGP3) 2.15 2.15 (estimated) 3.02 (estimated)
Solubility (mg/mL) 0.24 0.687 Not reported
TPSA 40.46 Ų 40.46 Ų 20.23 Ų
GI Absorption High High Moderate
BBB Permeability Yes Yes No

Key Observations :

Lipophilicity : MFCD13195646 and MFCD00003330 exhibit moderate Log P values (~2.15), suggesting balanced hydrophobicity for membrane permeability. In contrast, MFCD00039227 (Log P ~3.02) may face challenges in aqueous solubility .

Bioavailability : MFCD13195646 and MFCD00003330 show high gastrointestinal (GI) absorption and blood-brain barrier (BBB) penetration, making them candidates for CNS-targeting therapeutics. MFCD00039227 lacks BBB permeability, limiting its neuropharmacological utility .

Synthetic Accessibility : MFCD13195646 requires palladium-catalyzed cross-coupling in tetrahydrofuran (THF)/water, while MFCD00039227 is synthesized via a green chemistry approach using recyclable catalysts .

Table 2: Structural Similarity Metrics
Compound (CAS/MDL) Similarity Score Key Structural Features
(3-Bromo-5-chlorophenyl)boronic acid 0.87 Halogenated aryl boronic acid
1-(3,5-双(三氟甲基)苯基)丙-1-酮 0.95 Trifluoromethyl-substituted ketone
2-(4-Nitrophenyl)benzimidazole 0.71 Nitro-aromatic fused heterocycle

Insights :

  • Halogenated boronic acids (e.g., MFCD13195646) are pivotal in Suzuki-Miyaura couplings, whereas trifluoromethyl ketones (e.g., MFCD00039227) are valued for metabolic stability in drug design .
  • Nitro-aromatic compounds (e.g., MFCD00003330) often exhibit redox activity but may carry mutagenic risks .

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